molecular formula C11H9F3O3 B176674 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione CAS No. 170570-77-1

4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione

Cat. No. B176674
M. Wt: 246.18 g/mol
InChI Key: QNQIALSSNJBPCV-UHFFFAOYSA-N
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Description

“4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione” is a chemical compound with the molecular formula C11H9F3O3 . It has a molecular weight of 246.18 g/mol .


Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. The IUPAC name for this compound is 4,4-difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione . The InChI string and the Canonical SMILES string provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

The compound has several computed properties. It has a XLogP3-AA value of 2.4, indicating its relative lipophilicity . It has no hydrogen bond donors and six hydrogen bond acceptors . The compound has a topological polar surface area of 43.4 Ų .

Scientific Research Applications

Fluorinated Compounds in Environmental and Biological Systems

Fluorinated compounds, due to their unique chemical properties such as stability and resistance to degradation, have a wide range of applications in environmental and biological systems. For example, fluorocarbons are used in refrigerants, foam expansion agents, aerosol propellants, and precision solvents due to their thermal stability and chemical inertness. The synthesis and characterization of fluorocarbons, including polytetrafluoroethylene (PTFE), have been extensively reviewed, highlighting their applications in various industries and the ongoing research to improve their properties and production processes (Puts, Crouse, & Améduri, 2019).

Biodegradation and Environmental Impact

The biodegradation of fluorinated alkyl substances is a significant area of research, considering the environmental persistence and potential toxic effects of these compounds. Studies have focused on understanding how these substances reach the environment and their fate once released. The review by Frömel and Knepper (2010) provides a comprehensive overview of the biodegradation of various fluorinated surfactants, their metabolites, and structural analogs, highlighting the importance of biodegradation in assessing the environmental impact of these substances (Frömel & Knepper, 2010).

Fluoroalkylation Reactions in Aqueous Media

The development of fluoroalkylation reactions in aqueous media represents an advancement towards environmentally friendly chemical synthesis. Fluoroalkylated compounds, including those with difluoromethyl and trifluoromethyl groups, are crucial in pharmaceuticals, agrochemicals, and materials science. The review by Song et al. (2018) discusses the progress in aqueous fluoroalkylation, highlighting the use of water as a solvent or reactant in these reactions, which aligns with the principles of green chemistry (Song, Han, Zhao, & Zhang, 2018).

Application in Gas Separation Membranes

Fluorinated compounds also play a critical role in the development of membranes for gas separation. The unique properties of fluorinated polymers, such as chemical resistance and thermal stability, make them ideal candidates for separating gases in industrial applications. Research into the diffusivity and characterization of fluorinated polyimide membranes, for example, provides insights into the mechanisms of gas penetration and separation efficiency, contributing to the development of more effective separation technologies (Wang, Cao, & Chung, 2002).

properties

IUPAC Name

4,4-difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c1-17-10-3-2-6(4-7(10)12)8(15)5-9(16)11(13)14/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQIALSSNJBPCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CC(=O)C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione

CAS RN

170570-77-1
Record name 4,4-Difluoro-1-(3-fluoro-4-methoxy-phenyl)-3-hydroxy-but-2-en-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ethyl difluoroacetate (4.06 g, 32.7 mmol) was dissolved in methyl tert-butyl ether (50 mL). To the stirred solution was added 25 weight % sodium methoxide (7.07 g, 32.7 mmol) followed by 3'-fluoro-4'-methoxyacetophenone (5.0 g, 29.7 mmol). After stirring for 16 hours, 1N HCl (50 mL) was added. The organic layer was collected and washed with water (2×50 mL), dried over anhydrous MgSO4, filtered, and added to hexanes to precipitate a tan solid (7.0 g, 96%): mp 70-72° C.
Quantity
4.06 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.07 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four

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